3-(3-Amino-4-methylphenyl)propanoic acid

Lipophilicity Drug Discovery Building Block

Researchers pursuing lead optimization with phenylpropanoic acid scaffolds face sourcing gaps for precisely substituted intermediates. Generic analogs cannot replicate the spatial and electronic profile mandated by patented synthetic routes. • Unique 3-amino-4-methyl substitution delivers XLogP3 = 1.2-50% higher than unsubstituted analogs-directly influencing cell permeability predictions in med-chem campaigns. • Non-negotiable for patent-directed synthesis; substituting cheaper analogs risks compromised yield, purity, and biological readout. • Available as a research-grade building block with documented purity and reliable global logistics.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 827601-54-7
Cat. No. B1462949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-methylphenyl)propanoic acid
CAS827601-54-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13)
InChIKeyQRYFHUKLDWGOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-methylphenyl)propanoic Acid: Specialized Building Block


3-(3-Amino-4-methylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by an amino group at the 3-position and a methyl group at the 4-position of the phenyl ring [1]. This unique substitution pattern distinguishes it from simpler analogs like 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1) and 3-(3-aminophenyl)propanoic acid (CAS 1664-54-6), imparting a higher computed lipophilicity (XLogP3 = 1.2) and distinct steric and electronic properties that influence its reactivity in downstream chemical transformations [1].

Defined 3-amino-4-methyl substitution pattern

Computed lipophilicity supports membrane partitioning studies

Specific intermediate for proprietary synthetic routes

3-(3-Amino-4-methylphenyl)propanoic Acid: Why Analogs Fail


Despite sharing the phenylpropanoic acid core with compounds like 3-(4-aminophenyl)propanoic acid and 3-(3-aminophenyl)propanoic acid, the specific 3-amino-4-methyl substitution pattern on 3-(3-Amino-4-methylphenyl)propanoic acid is non-negotiable for applications requiring precise spatial orientation or specific physicochemical properties [1]. As the quantitative evidence below demonstrates, simple substitution with a more readily available and less expensive analog will fail to replicate the target compound's unique logP value, which directly impacts its behavior in lipophilic environments, as well as its defined role as a precursor in proprietary synthetic routes .

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Analog substitution (e.g., 4-amino or 3-amino analogs) alters lipophilicity and steric profile, may shift membrane partitioning behavior.

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Lower-cost analogs lack the defined substitution; synthesis route may require exact structural identity to avoid yield or purity deviation.

3-(3-Amino-4-methylphenyl)propanoic Acid: Head-to-Head Comparison


Lipophilicity Comparison: Methyl Substitution Impact

3-(3-Amino-4-methylphenyl)propanoic acid exhibits a computed XLogP3 value of 1.2, which is 50% higher than its closest analog, 3-(4-aminophenyl)propanoic acid (XLogP3 = 0.8) [1]. This quantitative difference directly correlates with a greater propensity for partitioning into non-polar environments, a critical parameter in medicinal chemistry for predicting membrane permeability and binding to hydrophobic protein pockets [2].

Lipophilicity
Reported
XLogP3 1.2 vs 0.8 (Δ +0.4)
May support partitioning and permeability studies
Computed value; experimental confirmation advised
Lipophilicity Drug Discovery Building Block

Procurement Cost Premium for Defined Substitution

The specific 3-amino-4-methyl substitution pattern on this phenylpropanoic acid carries a significant procurement premium, with a 1g unit priced at approximately 3,910 RMB (~540 USD) for 98% purity . In contrast, the unsubstituted analog 3-(4-aminophenyl)propanoic acid (98% purity) is available for $18.00 per gram [1]. This 30-fold cost differential underscores the non-commodity, specialized nature of 3-(3-Amino-4-methylphenyl)propanoic acid and is directly attributable to the more complex synthesis required to introduce both amino and methyl groups in the precise 3,4-orientation .

Procurement cost
Supplier data
~$540/g vs $18/g (~30×)
Cost reflects synthetic complexity and limited availability
Pricing as of Apr 2026; vendor-dependent
Procurement Cost Analysis Specialty Chemicals

Molecular Weight Comparison: Methyl Substitution Effect

The presence of the methyl group at the 4-position increases the molecular weight of 3-(3-Amino-4-methylphenyl)propanoic acid to 179.22 g/mol, compared to 165.19 g/mol for its non-methylated analogs 3-(4-aminophenyl)propanoic acid and 3-(3-aminophenyl)propanoic acid [1][2]. This 14 g/mol (8.5%) increase, while modest, can be strategically exploited in structure-activity relationship (SAR) studies to modulate key drug-like properties such as binding affinity, metabolic stability, or off-target effects without a substantial change in the molecule's overall size [3].

Molecular weight
Reported
179.22 vs 165.19 g/mol (+14)
Methyl effect for SAR and metabolic stability exploration
Standard atomic weights; impacts binding affinity studies
Molecular Design SAR Building Block

3-(3-Amino-4-methylphenyl)propanoic Acid: Application Scenarios


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

In lead optimization campaigns, medicinal chemists seeking to improve the cell permeability or target engagement of a phenylpropanoic acid-containing core should prioritize 3-(3-Amino-4-methylphenyl)propanoic acid. Its XLogP3 of 1.2, which is 50% higher than the unsubstituted analog [1], makes it the rational choice for analogs predicted to benefit from increased logP. This is not a general class advantage but a specific, quantifiable property of this precise substitution pattern.

Synthetic Chemistry: Key Intermediate in Patent Routes

This compound's unique substitution pattern and high cost premium [1] indicate its likely role as a specific intermediate in patented synthetic sequences, such as those leading to advanced pharmaceutical candidates. Researchers following established patent literature that explicitly names '3-(3-Amino-4-methylphenyl)propanoic acid' or its derivatives cannot substitute a cheaper, more common analog without deviating from the disclosed, optimized route and potentially compromising yield, purity, or biological outcome.

Chemical Biology: Probing Steric and Electronic Effects

The 14 g/mol molecular weight increase and altered electronic distribution resulting from the 3-amino-4-methyl substitution relative to simpler aminophenylpropanoic acids [1] provide a subtle yet precise probe for studying structure-activity relationships. Researchers investigating the impact of ring methylation on enzyme binding, receptor activation, or metabolic pathways will find this compound a valuable tool for systematically dissecting these effects.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lipophilicity-Driven Optimization
Substituent-dependent lipophilicity
Permeability and target engagement profiling
Synthetic Chemistry: Key Intermediate in Patent Routes
Structural fidelity to disclosed routes
Intermediate identity and purity validation
Chemical Biology: Steric/Electronic Probing
Substituent-modulated properties
SAR by ring methylation effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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